molecular formula C22H23N3O5 B2451550 6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899943-00-1

6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2451550
CAS RN: 899943-00-1
M. Wt: 409.442
InChI Key: ZBYMIZVWQZMVGE-UHFFFAOYSA-N
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Description

The compound contains a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. It also has a benzyl group attached at the 6-position and a trimethoxyphenyl group at the 4-position .


Molecular Structure Analysis

The trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolo[3,4-d]pyrimidine core and the electron-donating methoxy groups on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy groups could increase its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound 6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been utilized in the synthesis of various derivatives through chemical reactions such as 1,3-dipolar cycloaddition, showcasing its versatility in forming structurally diverse molecules. This adaptability is crucial for creating compounds with potential applications in different scientific fields, such as materials science and pharmaceuticals (Kaur, Singh, & Singh, 2013).

Advanced Molecular Structures and Interactions

In-depth studies of molecular structures based on the core structure of pyrrolo[3,4-d]pyrimidine-2,5-dione have led to findings on how specific substitutions and configurations can influence molecular behavior and interactions. For instance, understanding the absence of dimerization in isomeric compounds due to interchanged substitutions provides valuable insights into molecular dynamics and stability, which are pivotal for designing molecules with desired properties (Avasthi et al., 2002).

Synthesis of Complex Heterocyclic Compounds

The compound serves as a precursor or an integral part in the synthesis of complex heterocyclic compounds, such as pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine-1,3(2H,4H)-diones and thiadiazine derivatives. These compounds have potential applications in various fields including pharmaceuticals, agrochemicals, and materials science due to their structural complexity and unique chemical properties (Gasparyan et al., 2016).

Role in Luminescent Polymer Synthesis

In the realm of materials science, derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione, which is structurally related to the compound , have been synthesized and incorporated into polymers to imbue them with luminescent properties. This application is particularly relevant in the development of new materials for optoelectronic devices, highlighting the compound's contribution beyond the pharmaceutical domain (Zhang & Tieke, 2008).

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound, potentially through the synthesis of analogs and investigation of their activity against various biological targets .

properties

IUPAC Name

6-benzyl-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-28-16-9-14(10-17(29-2)20(16)30-3)19-18-15(23-22(27)24-19)12-25(21(18)26)11-13-7-5-4-6-8-13/h4-10,19H,11-12H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYMIZVWQZMVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CC4=CC=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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